N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including chromeno, thiazole, and benzofuran moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
The compound N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a derivative of thiazole . Thiazole derivatives have been found to exhibit various pharmacological activities, such as anti-inflammatory , antimicrobial , antifungal , and antitumor activities.
Mode of Action
For instance, some thiazole derivatives have been found to exhibit anti-inflammatory activity . This suggests that they may interact with targets involved in the inflammatory response, such as cyclooxygenase enzymes . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For example, anti-inflammatory thiazole derivatives may affect the arachidonic acid pathway, which is involved in the inflammatory response . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, such as anti-inflammatory , antimicrobial , antifungal , and antitumor activities. These activities suggest that the compound may have various effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors
Formation of Chromeno[4,3-d]thiazole Core: This step often involves the cyclization of a suitable precursor, such as 2-amino-3-iodo-4H-chromen-4-one, with a thioamide under copper-mediated conditions.
Introduction of Benzofuran Moiety: The benzofuran ring can be introduced through a coupling reaction with a suitable benzofuran precursor, such as 7-methoxybenzofuran-2-carboxylic acid.
Functionalization to Carboxamide: The final step involves the formation of the carboxamide group, typically through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the thiazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced amine or alcohol derivatives .
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as benzothiazoles and thiadiazoles, which exhibit similar biological activities.
Chromene Derivatives: Compounds with the chromene structure, known for their antioxidant and anti-inflammatory properties.
Benzofuran Derivatives: Compounds containing the benzofuran ring, often explored for their antimicrobial and anticancer activities.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is unique due to its combination of multiple bioactive heterocycles in a single molecule. This structural complexity allows it to interact with multiple biological targets, potentially leading to synergistic effects and enhanced therapeutic efficacy .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c1-24-14-8-4-5-11-9-15(26-18(11)14)19(23)22-20-21-17-12-6-2-3-7-13(12)25-10-16(17)27-20/h2-9H,10H2,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVKZXBYVCMOIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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